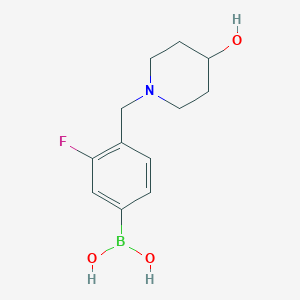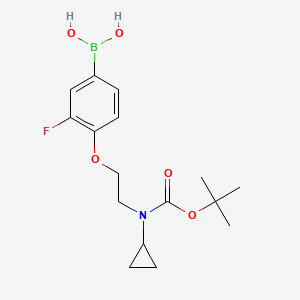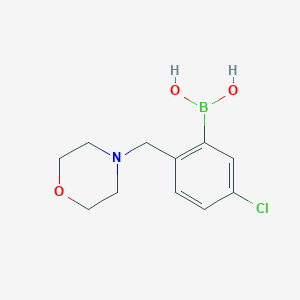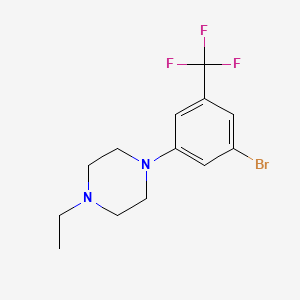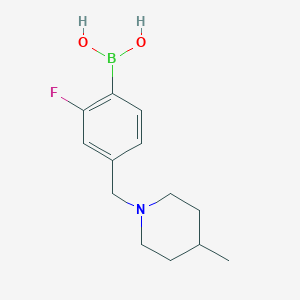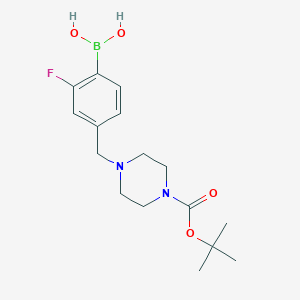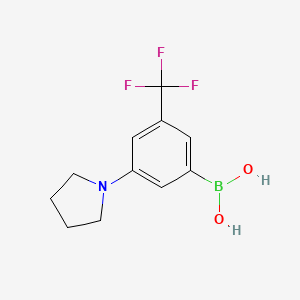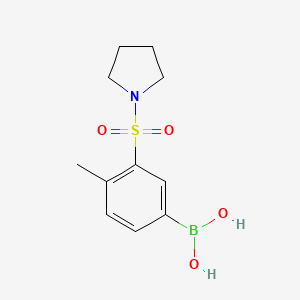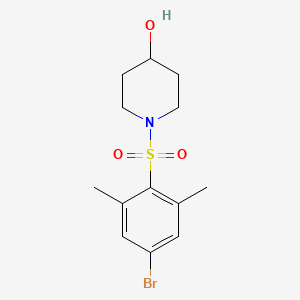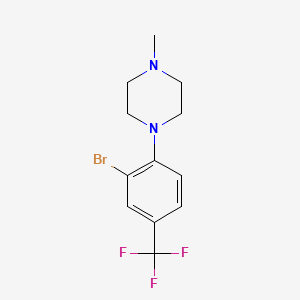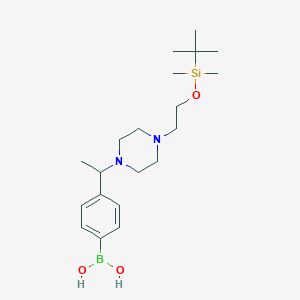
(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid
描述
(4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is a complex organic compound featuring a boronic acid functional group. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the tert-butyldimethylsilyl (TBS) protecting group and the piperazine ring adds to its versatility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps:
Protection of Hydroxyl Group: The synthesis begins with the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.
Formation of Piperazine Derivative: The protected intermediate is then reacted with a piperazine derivative, often through nucleophilic substitution or addition reactions.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for protection and deprotection steps, as well as advanced purification techniques like chromatography, would be essential.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the boronic acid group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, especially at the piperazine ring and the aryl boronic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce boronate esters.
科学研究应用
Chemistry
In chemistry, (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s ability to form stable complexes with various biomolecules makes it useful in medicinal chemistry for the development of new drugs. It can act as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid exerts its effects involves the formation of stable boronate complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The presence of the TBS protecting group ensures stability and selectivity in these interactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the piperazine and TBS groups, making it less versatile in certain reactions.
(4-(1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethyl)phenyl)boronic Acid: Similar structure but without the TBS protection, leading to different reactivity and stability.
(4-(1-(4-(2-(Trimethylsilyl)ethyl)piperazin-1-yl)ethyl)phenyl)boronic Acid: Features a trimethylsilyl group instead of TBS, affecting its chemical properties and applications.
Uniqueness
The unique combination of the TBS protecting group and the piperazine ring in (4-(1-(4-(2-((Tert-butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid provides enhanced stability and reactivity, making it a valuable compound in various synthetic and industrial applications.
属性
IUPAC Name |
[4-[1-[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37BN2O3Si/c1-17(18-7-9-19(10-8-18)21(24)25)23-13-11-22(12-14-23)15-16-26-27(5,6)20(2,3)4/h7-10,17,24-25H,11-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPTWIBJKUQSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


